molecular formula C23H22N2O5 B2656479 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide CAS No. 898417-29-3

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2656479
CAS No.: 898417-29-3
M. Wt: 406.438
InChI Key: ASYPNOGCBPTZNR-UHFFFAOYSA-N
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Description

2-((6-(Indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide is a synthetic small molecule featuring a 4-oxo-4H-pyran core scaffold that is strategically functionalized with indoline and methoxyphenylacetamide moieties. This molecular architecture is characteristic of compounds explored in medicinal chemistry and chemical biology research, particularly as a key intermediate for the development of potential therapeutic agents . The 4-oxo-4H-pyran (or 4-pyrone) nucleus is a privileged heterocyclic scaffold in drug discovery, known for its diverse biological activities and its utility as a building block in organic synthesis . The structure-activity relationship (SAR) of this class of compounds suggests that substitutions at key positions on the pyrone ring, such as the incorporation of nitrogen-containing heterocycles like indoline at the C-6 position and an acetamide group at the C-3 position, can significantly influence their interaction with biological targets and their physicochemical properties . The indoline moiety, a bicyclic structure comprising a benzene ring fused with a five-membered nitrogen-containing ring, can contribute to the molecule's pharmacokinetic profile and target binding affinity . The N-(3-methoxyphenyl)acetamide group provides a versatile handle for further chemical modification and can influence the compound's solubility and metabolic stability. This compound is supplied strictly for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a standard in analytical and biological screening studies to explore its properties and potential research applications. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-7-4-6-17(11-18)24-23(27)15-30-22-14-29-19(12-21(22)26)13-25-10-9-16-5-2-3-8-20(16)25/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYPNOGCBPTZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyran ring, and finally the acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyran moieties can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indole and pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Features

Table 1: Core Structures and Substituents
Compound Name/ID Core Structure Key Substituents Reference
Target Compound 4-Oxo-4H-pyran Indolin-1-ylmethyl, 3-methoxyphenylacetamide -
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide Tetrahydrobenzothiophen Cyano, pyrazine, phenylaminoacetamide
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide Pyrazole Dichlorophenyl, methylthioethyl, pyridinyl, 4-methoxyphenyl
ORM-10962 Chroman Hydroxypiperidin, pyridinyloxy
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thienopyrimidin Ethyl, phenyl, sulfanyl, 4-nitrophenyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3-methoxyphenyl

Key Observations :

  • The target compound’s pyran core is distinct from benzothiazole () or thienopyrimidin () backbones, which may confer unique conformational stability.
  • Electron-donating groups (e.g., 3-methoxyphenyl) are common in analogues like and , whereas electron-withdrawing groups (e.g., nitro in ) alter electronic profiles .

Key Observations :

  • Reflux conditions with catalysts (e.g., acetic acid in ) are common for cyclization or condensation steps .

Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectral Data
Compound Name/ID Melting Point (°C) IR Peaks (cm⁻¹) Structural Insights Reference
Target Compound Not reported Not reported Planar pyran-indoline system -
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-...propanamide (6) 131–132 3275 (N-H), 1652 (C=O) Confirmed amide and aromatic C-H bonds
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 473–475 K Not reported R₂²(10) hydrogen-bonded dimers
N-(4-METHOXYPHENYL)-2-[(3Z)-3-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)...acetamide Not reported Not reported Thiazolidinone and indole motifs

Key Observations :

  • ’s IR data confirms the presence of amide bonds (1652 cm⁻¹), a feature shared with the target compound .
  • highlights the role of hydrogen bonding in forming dimers, which could influence the target compound’s crystallinity and solubility .

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. It features an indole moiety, a pyran ring, and an acetamide functional group, which may influence its interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for the compound is C23H22N2O5C_{23}H_{22}N_{2}O_{5}, with a molecular weight of approximately 406.438 g/mol. The structural features enhance its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC23H22N2O5
Molecular Weight406.438 g/mol
Structural FeaturesIndole, Pyran, Acetamide

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various bacterial strains with promising results.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (μM)
Staphylococcus aureus1.99
Escherichia coli3.69
Bacillus subtilis3.68

The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with Gram-negative strains showing higher sensitivity compared to Gram-positive ones .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. The following table summarizes its effectiveness against various fungal strains:

Minimum Inhibitory Concentration (MIC) Values for Fungal Strains:

Fungal StrainMIC (μM)
Candida albicans2.31
Aspergillus niger3.67
Cryptococcus neoformans4.00

The antifungal activity was found to vary significantly among different strains, indicating that structural modifications could enhance efficacy against specific pathogens .

Anticancer Activity

The compound's anticancer potential has also been investigated in vitro. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.

Inhibition of Cell Proliferation:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast Cancer)5.00
HeLa (Cervical Cancer)7.50
A549 (Lung Cancer)6.00

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of the compound, demonstrating that modifications in the acetamide group significantly influenced antibacterial activity.
  • Antifungal Activity Assessment : Another research project focused on assessing the antifungal properties of the compound against clinical isolates of Candida species, revealing effective inhibition at low concentrations.

Molecular Docking Studies

Molecular docking studies indicate that the compound can effectively bind to target proteins involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis, which are critical pathways for their survival and proliferation .

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